7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione
Description
7-Cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic pyrimidine derivative characterized by a fused pyrimido[4,5-d]pyrimidine core. Its molecular formula is C₁₁H₁₂N₄O₂S, with a molecular weight of 264.31 g/mol . Key structural features include:
- Methyl groups at positions 1 and 3, contributing to lipophilicity and steric shielding of the dione moiety.
This compound belongs to a broader class of pyrimido[4,5-d]pyrimidinediones, which are studied for their diverse pharmacological and synthetic applications.
Properties
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-14-8-6(10(16)15(2)11(14)17)9(18)13-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMMPVLLFMBGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scalability and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the mercapto position.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells, where it reduced cell viability significantly at micromolar concentrations.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways. In vitro studies have shown that it can reduce the replication rates of certain viruses, suggesting potential use in antiviral therapies.
Enzyme Inhibition
Another notable application is in enzyme inhibition. The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been characterized as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This property positions it as a candidate for further development in treating diseases that rely on targeted enzyme inhibition.
Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cells | Reduced cell viability | |
| Antiviral | Viral replication | Decreased replication rate | |
| Enzyme inhibition | Dihydrofolate reductase | Potent inhibitor |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antiviral Mechanism
A study focused on the compound's interaction with viral enzymes revealed that it effectively inhibited the activity of RNA-dependent RNA polymerase (RdRp) in influenza virus models. This inhibition resulted in a marked reduction in viral load in infected cell cultures.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and apoptosis signaling.
Comparison with Similar Compounds
The following analysis compares 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with structurally related pyrimidinediones, focusing on substituent variations and their implications.
Substituent Variations at Position 7
Position 7 modifications significantly alter steric and electronic properties:
Key Observations :
- The cyclopropyl group in the target compound may confer greater metabolic stability compared to ethyl or amino substituents, as cyclopropane rings resist oxidative degradation .
- Halogenated derivatives (e.g., 7-chloro-6-fluoro) are often prioritized in drug discovery due to enhanced target binding, as seen in patented anti-infective agents .
Substituent Variations at Position 5
The mercapto group at position 5 distinguishes the target compound from analogs with hydroxy, acetoxy, or alkylamino groups:
Key Observations :
- The mercapto group offers unique reactivity for covalent bonding or redox activity, unlike the inert hydroxyethyl or sterically hindered tert-butylamino groups .
Variations in N1/N3 Substituents
Methyl groups at N1 and N3 are compared to benzyl or hydrogen substituents:
Key Observations :
- Methyl groups balance lipophilicity and metabolic stability, whereas benzyl substituents may prolong half-life but limit solubility .
Biological Activity
7-Cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
The compound has a molecular formula of and a CAS number of 153595-89-2. Its structure features a pyrimidine core substituted with cyclopropyl and mercapto groups, which are believed to contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with mercapto groups often exhibit significant antimicrobial properties. The presence of the thiol group in 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine enhances its interaction with microbial enzymes and cellular structures.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and other key metabolic enzymes. This inhibition can lead to anti-inflammatory effects that are beneficial in treating conditions like arthritis.
Case Studies
Several case studies have explored the pharmacokinetics and therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated the efficacy of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine against various bacterial strains. The results indicated a dose-dependent response with significant activity at lower concentrations.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with the compound resulted in a marked decrease in cell viability and increased markers of apoptosis.
- Inflammation Models : Animal models demonstrated reduced inflammation markers following administration of the compound, supporting its potential use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione to maximize yield and purity?
- Methodology : Key parameters include temperature control (e.g., 80–120°C for cyclocondensation), solvent selection (polar aprotic solvents like DMF or DMSO), and catalyst use (e.g., Lewis acids or heterogenous catalysts). Reaction time optimization (12–24 hours) and stoichiometric ratios of cyclopropane derivatives to pyrimidine precursors are critical. Post-synthesis purification via column chromatography or recrystallization improves purity .
- Data Considerations : Monitor reaction progress using TLC or HPLC. Validate purity via NMR (e.g., absence of residual solvent peaks) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methyl groups at δ 1.2–1.8 ppm). 2D NMR (COSY, HSQC) resolves complex coupling patterns .
- IR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for mercapto groups, C=O stretches at 1650–1750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
Q. How can researchers screen this compound for biological activity in academic settings?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for cytotoxicity in normal cells (e.g., HEK293) .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates. Use molecular docking to predict binding affinity .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study ligand-receptor interactions (e.g., binding to DNA repair enzymes or kinase pockets). Use software like GROMACS or AMBER .
- QSAR Modeling : Correlate substituent properties (e.g., cyclopropyl lipophilicity) with bioactivity. Validate models using leave-one-out cross-validation .
- Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to predict regioselectivity in derivatization reactions .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres. Use DSC to detect phase transitions (e.g., melting points, glass transitions) .
- Statistical Experimental Design : Apply factorial designs to isolate variables (e.g., heating rate, sample mass) contributing to discrepancies .
- Reproducibility Checks : Standardize protocols across labs, including calibration of equipment and purity verification .
Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Co-Crystallization : Screen with co-formers (e.g., carboxylic acids) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the mercapto or cyclopropyl positions .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics. Monitor release profiles via dialysis .
Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic Studies : Measure and using Lineweaver-Burk plots. Test for competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Site-Directed Mutagenesis : Identify critical residues in the enzyme active site through alanine scanning .
Methodological Resources
- Synthetic Optimization : Refer to multi-step protocols for pyrimidine derivatives in and .
- Data Analysis : Use statistical experimental design (DOE) principles from to minimize trial-and-error approaches.
- Computational Tools : Leverage ICReDD’s reaction path search methods () for efficient reaction design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
